6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]

Lipophilicity Halogen effects Drug-likeness

6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] (CAS 2060059-11-0) is a halogenated spirocyclic indoline derivative with molecular formula C11H12ClNO and molecular weight 209.67 g/mol. It features a spiro junction connecting a 6-chloro-substituted indoline ring to an oxolane (tetrahydrofuran) ring at the indoline 3-position, creating a rigid three-dimensional scaffold with zero rotatable bonds.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
Cat. No. B13223209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1COCC12CNC3=C2C=CC(=C3)Cl
InChIInChI=1S/C11H12ClNO/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2
InChIKeyOFPLDKXGMAPDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] Procurement Guide: Key Physicochemical and Structural Differentiation Data


6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] (CAS 2060059-11-0) is a halogenated spirocyclic indoline derivative with molecular formula C11H12ClNO and molecular weight 209.67 g/mol . It features a spiro junction connecting a 6-chloro-substituted indoline ring to an oxolane (tetrahydrofuran) ring at the indoline 3-position, creating a rigid three-dimensional scaffold with zero rotatable bonds . The compound belongs to the broader class of spiro[indoline-3,3'-oxolane] derivatives, which are recognized as versatile building blocks in medicinal chemistry and drug discovery programs [1]. Its reduced indoline core—a secondary amine with a predicted pKa of approximately 5.2—distinguishes it from the more common spiro-oxindole (2-one) analogs that predominate in the MDM2 and kinase inhibitor literature [2].

Why 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] Cannot Be Interchanged with Unsubstituted, Fluoro, or Oxindole Analogs


Substituting 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] with the unsubstituted parent (1,2-dihydrospiro[indole-3,3'-oxolane], CAS 1618672-05-1, MW 175.23 ), the 5-fluoro analog (CAS 1695715-52-6, MW 193.22 ), or the 6-chloro-2-one derivative (CAS 2060027-64-5, MW 223.66 ) introduces significant changes across three critical dimensions: (1) the 6-chloro substituent alters lipophilicity (cLogP increases to ~2.42 versus an estimated ~1.6 for the unsubstituted parent) and enables halogen-bonding interactions with biological targets—a feature absent in the unsubstituted and 5-fluoro analogs ; (2) the reduced indoline NH (pKa ~5.2) confers basicity and protonation-dependent solubility that is absent in the 2-one (oxindole) analogs, where the amide NH has a predicted pKa of ~14.77 and is essentially non-basic [1]; (3) the spiro-oxolane oxygen, positioned at the 3'-position of the tetrahydrofuran ring, provides a hydrogen-bond acceptor with different geometry and electronic character compared to the spiro-pyrrolidine nitrogen found in many competing MDM2-targeted scaffolds . These differences collectively affect target engagement, metabolic stability, and downstream synthetic derivatization potential in ways that cannot be compensated for by simply selecting a structurally adjacent analog.

Quantitative Differentiation Evidence for 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] Versus Closest Analogs


cLogP Elevation by 6-Chloro Substitution Relative to Unsubstituted Parent Scaffold

The 6-chloro substituent on the indoline ring of 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] increases the computed octanol-water partition coefficient (cLogP) to 2.42, compared with an estimated cLogP of approximately 1.6 for the unsubstituted parent compound 1,2-dihydrospiro[indole-3,3'-oxolane] (CAS 1618672-05-1, C11H13NO, MW 175.23) . This ~0.8 log unit increase reflects the higher lipophilicity contributed by the chlorine atom (Hansch π = +0.71 for aromatic Cl), which can enhance membrane permeability and target-binding hydrophobic interactions. In contrast, the 5-fluoro analog (CAS 1695715-52-6, MW 193.22) is predicted to have a lower cLogP contribution from fluorine (Hansch π = +0.14) and the 6-bromo analog would show even higher lipophilicity (Hansch π = +0.86), potentially crossing beyond optimal drug-like property ranges [1]. The measured TPSA of 21.26 Ų and zero rotatable bonds place this compound in favorable oral bioavailability chemical space per Veber's rules .

Lipophilicity Halogen effects Drug-likeness

Indoline NH Basicity (pKa ~5.2) Versus Oxindole Amide NH (pKa ~14.77) in Spiro Scaffolds

6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] contains a secondary amine (indoline NH) with a predicted pKa of approximately 5.2, based on the experimentally validated pKa of the parent indoline scaffold (5.20±0.20) [1]. This is in stark contrast to the 6-chloro-2-one analog, 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one (CAS 2060027-64-5, MW 223.66), which features an amide NH with a predicted pKa of approximately 14.77 (based on oxindole pKa) [2]. At physiological pH 7.4, the target compound exists in a partially protonated state (~0.6% protonated based on Henderson-Hasselbalch), whereas the 2-one analog remains >99.999% neutral. This difference affects: (i) pH-dependent aqueous solubility—the hydrochloride salt form (CAS 2680533-69-9, MW 246.13) has enhanced solubility in polar solvents ; (ii) the ability to form salt bridges with acidic residues in biological targets; and (iii) susceptibility to N-dealkylation vs. amide hydrolysis as competing metabolic pathways. Comparative studies indicate that oxolane-containing spiro scaffolds with reduced basicity offer improved metabolic stability in CNS drug design contexts .

Basicity Protonation state Solubility CNS drug design

Halogen-Dependent Modulation of Biological Target Engagement in the Spirooxindole Chemical Class

A 2025 comprehensive review of halogenated spirooxindoles as anticancer scaffolds establishes that halogen substitution position and identity critically modulate target binding affinity and cellular potency [1]. Within this compound class, 6-chloro-substituted spirooxindoles have demonstrated potent MDM2-p53 inhibitory activity. For example, the clinical-stage MDM2 inhibitor SAR405838 (MI-77301), which incorporates a 6-chloro-spiro[indoline-3,3'-pyrrolidine] core, achieves a human MDM2 Ki of 0.88 nM and inhibits cancer cell growth with IC50 values of 89-270 nM across multiple cell lines . While these data are from the more elaborated spiro-pyrrolidine series rather than the simpler spiro-oxolane scaffold, they establish the class-level principle that the 6-chloro substituent on the indoline ring participates in critical hydrophobic and halogen-bonding interactions within the MDM2 binding pocket. The review further notes that halogenated spirooxindoles function as multitarget agents through kinase inhibition, MDM2-p53 disruption, and apoptosis pathway activation, with the specific halogen choice (Cl vs. F vs. Br) governing selectivity across these mechanisms [1]. Separately, target prediction tools have associated spiro[indole-3,3'-oxolane] derivatives with dihydroorotate dehydrogenase (DHODH) inhibition, suggesting additional therapeutic indications in autoimmune and inflammatory diseases [2].

MDM2-p53 inhibition Halogenated spirooxindoles Anticancer Structure-activity relationship

Spiro-Oxolane Conformational Constraint and Hydrogen-Bond Acceptor Geometry Versus Spiro-Pyrrolidine Scaffolds

The spiro-oxolane (tetrahydrofuran) ring in 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] enforces a rigid three-dimensional geometry with zero rotatable bonds, as confirmed by computed molecular descriptors (Rotatable_Bonds = 0) . This contrasts with the spiro-pyrrolidine analog 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one (CAS 1782634-38-1, MW 222.67), which incorporates a basic pyrrolidine nitrogen (pKa ~10-11 for secondary amine) at the spiro junction, fundamentally altering the hydrogen-bond donor/acceptor profile . The oxolane oxygen (ether, HBA) provides a neutral hydrogen-bond acceptor with a ~108° C-O-C bond angle, whereas the pyrrolidine NH (secondary amine, HBD/HBA) introduces an additional hydrogen-bond donor capable of ionic interactions with acidic residues. A 2014 review on spirocyclic scaffolds in drug discovery highlights that spiro-oxolane and spiro-oxetane motifs are increasingly favored in medicinal chemistry for their ability to improve metabolic stability while maintaining conformational constraint without introducing additional basic centers [1]. The specific spiro[indoline-3,3'-oxolane] architecture has been characterized by X-ray crystallography and Hirshfeld surface analysis in related spirooxindole-furan systems, confirming that the oxolane oxygen participates in C-H···O intermolecular contacts (2.675 Å) that contribute to supramolecular packing and potentially to target-binding interactions [2].

Conformational restriction Spirocyclic scaffolds Hydrogen bonding Drug design

Cytotoxicity Benchmarking of Spirooxindole-Furan Hybrids Against Breast and Liver Cancer Cell Lines

While no direct cytotoxicity data exist for 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] itself, a 2022 ACS Omega study by Altowyan et al. provides quantitative cytotoxicity benchmarks for structurally related spirooxindoles engrafted with furan (oxolane-related) structural motifs [1]. In this study, spirooxindole-furan chalcone hybrid 3b exhibited IC50 values of 4.1 ± 0.10 μM against MCF-7 breast adenocarcinoma cells and 3.5 ± 0.07 μM against HepG2 hepatocellular carcinoma cells, representing 4.3-fold and 2.92-fold greater potency than the standard cytotoxic agent staurosporine (IC50 = 17.8 ± 0.50 μM for MCF-7; 10.3 ± 0.23 μM for HepG2) [1]. Among the fully elaborated spirooxindole series (compounds 6a-6j), the most active hybrids achieved IC50 values of 4.3 ± 0.18 μM (MCF-7, compound 6d) and 3.5 ± 0.11 μM (HepG2, compound 6f) [1]. These data establish that the spiro[indoline-furan/oxolane] pharmacophore is capable of delivering low-micromolar cytotoxicity against clinically relevant cancer cell lines. The 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] scaffold serves as a deconstructed core that lacks the chalcone or aryl-ethylene substituents present in the active hybrids, positioning it as a starting point for systematic structure-activity relationship (SAR) exploration rather than a pre-optimized lead .

Cytotoxicity Anticancer MCF-7 HepG2 Spirooxindole

Optimal Procurement and Application Scenarios for 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] Based on Differentiated Evidence


MDM2-p53 Inhibitor SAR Campaigns Requiring a Halogenated Spiro-Indoline Core Scaffold

Research groups pursuing novel MDM2-p53 protein-protein interaction inhibitors should procure this compound as the starting scaffold for systematic SAR exploration. The 6-chloro substituent provides the halogen-bonding and hydrophobic contacts known to be critical for MDM2 binding pocket engagement, as demonstrated by clinical-stage 6-chloro-spirooxindole inhibitors such as SAR405838 (MDM2 Ki = 0.88 nM) . The reduced indoline NH (pKa ~5.2) enables N-functionalization strategies (alkylation, acylation, sulfonylation) that are unavailable with oxindole analogs, allowing diversification at a position known to influence MDM2 selectivity [1]. The neutral spiro-oxolane oxygen avoids introducing a basic nitrogen center that could lead to off-target aminergic receptor activity, a liability observed in some spiro-pyrrolidine series compounds [2].

Medicinal Chemistry Building Block Programs Targeting CNS-Penetrant Kinase Inhibitors

The favorable physicochemical profile of 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] (cLogP = 2.42, TPSA = 21.26 Ų, MW = 209.67, 0 rotatable bonds) places it within optimal CNS drug-like chemical space . The oxolane-containing spiro scaffold has been associated with improved metabolic stability due to reduced basicity compared to piperidine or pyrrolidine analogs, a critical factor in CNS drug design where P-glycoprotein efflux and CYP-mediated metabolism must be minimized [1]. The hydrochloride salt form (CAS 2680533-69-9, MW 246.13) provides enhanced aqueous solubility for in vitro assay preparation [2]. Procurement of both the free base and hydrochloride salt enables parallel optimization of potency and pharmaceutical properties from the earliest stages of a CNS drug discovery program.

DHODH-Targeted Autoimmune and Anti-Inflammatory Drug Discovery Programs

Computational target prediction tools have associated spiro[indole-3,3'-oxolane] derivatives with dihydroorotate dehydrogenase (DHODH) inhibition, a clinically validated mechanism for autoimmune diseases including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease . DHODH inhibitors such as leflunomide and teriflunomide are approved therapies, and novel spirocyclic DHODH inhibitors with improved selectivity are an active area of patent activity [1]. The 6-chloro substitution may enhance DHODH binding through halogen-bonding interactions with the ubiquinone binding site, a hypothesis testable through procurement of this compound alongside its unsubstituted parent (CAS 1618672-05-1) and 6-bromo analog for comparative enzymatic screening [2].

Synthetic Methodology Development Leveraging the Indoline Secondary Amine as a Functional Handle

The secondary amine of the indoline ring in 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] serves as a versatile synthetic handle for diversification reactions including N-arylation (Buchwald-Hartwig), N-alkylation, reductive amination, and amide coupling . This reactivity profile distinguishes it from the 2-one (oxindole) analog, where the amide NH is significantly less nucleophilic. The rigid spirocyclic framework (0 rotatable bonds) ensures that conformational effects on reaction diastereoselectivity can be systematically studied [1]. For academic and industrial laboratories developing spirocyclic compound libraries, this compound provides a well-characterized starting material with confirmed purity (95%) and available batch quality data (NMR, HPLC, GC) from reputable suppliers [2].

Quote Request

Request a Quote for 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.